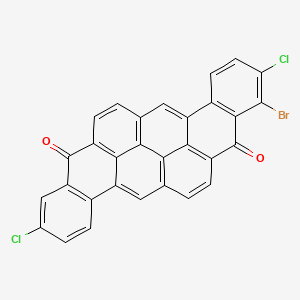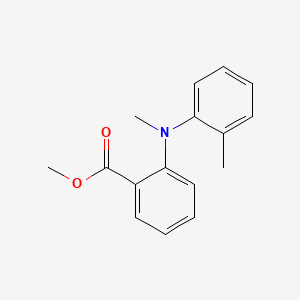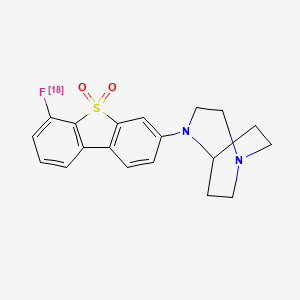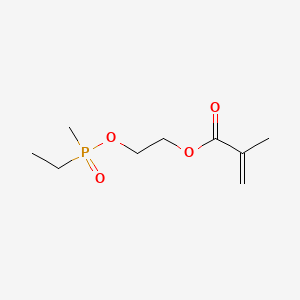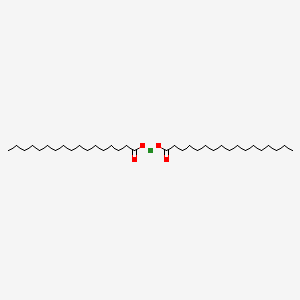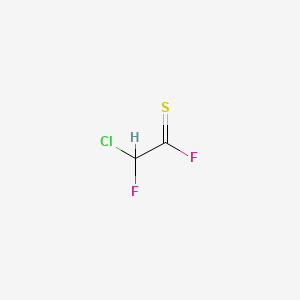
Acetyl fluoride, chlorofluorothio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl fluoride, chlorofluorothio- is a chemical compound with the molecular formula C2HClF2S and a molecular weight of 130.5441464 g/mol . It is known for its unique combination of fluorine, chlorine, and sulfur atoms, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetyl fluoride, chlorofluorothio- can be synthesized through various methods. One common approach involves the fluorination of carboxylic acids using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) . These reagents facilitate the conversion of carboxylic acids to acyl fluorides under mild conditions, often at room temperature.
Industrial Production Methods
Industrial production of acetyl fluoride, chlorofluorothio- typically involves the use of thionyl fluoride (SOF2) as a fluorinating agent . This method allows for the efficient and scalable production of acyl fluorides, including acetyl fluoride, chlorofluorothio-, with high yields and minimal byproducts.
Análisis De Reacciones Químicas
Types of Reactions
Acetyl fluoride, chlorofluorothio- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with acetyl fluoride, chlorofluorothio- include potassium fluoride (KF), sodium fluoride (NaF), and other fluoride sources . These reactions often occur under mild conditions, such as room temperature, and can be facilitated by catalysts or specific solvents.
Major Products Formed
The major products formed from reactions involving acetyl fluoride, chlorofluorothio- depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted acyl fluorides, while oxidation reactions may produce corresponding sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Acetyl fluoride, chlorofluorothio- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of acetyl fluoride, chlorofluorothio- involves its ability to act as a fluorinating agent. The compound can transfer fluorine atoms to other molecules, facilitating the formation of carbon-fluorine bonds. This process often involves the activation of the carbonyl group in the acyl fluoride, making it more reactive towards nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl fluoride: Similar to acetyl fluoride, chlorofluorothio-, but lacks the chlorine and sulfur atoms.
Acetyl chloride: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
Sulfuryl fluoride: Another fluorinating agent used in organic synthesis, but with different reactivity and applications.
Uniqueness
Acetyl fluoride, chlorofluorothio- is unique due to its combination of fluorine, chlorine, and sulfur atoms, which contribute to its distinct reactivity and versatility in chemical reactions. This makes it a valuable reagent in various scientific and industrial applications.
Propiedades
Número CAS |
814-84-6 |
|---|---|
Fórmula molecular |
C2HClF2S |
Peso molecular |
130.54 g/mol |
Nombre IUPAC |
2-chloro-2-fluoroethanethioyl fluoride |
InChI |
InChI=1S/C2HClF2S/c3-1(4)2(5)6/h1H |
Clave InChI |
LUIHJYLWXVDRNC-UHFFFAOYSA-N |
SMILES canónico |
C(C(=S)F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


